Sodium 3-methylsalicylate

Übersicht

Beschreibung

Sodium 3-methylsalicylate is a chemical compound that has been studied for various applications, including its use as a doping agent to enhance the properties of conductive materials. It has been specifically mentioned in the context of improving the conductivity and stability of PEDOT:PSS electrodes, which are used in flexible optoelectronic devices such as organic light-emitting diodes (OLEDs) .

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of this compound, they do discuss the synthesis of related compounds. For instance, a synthesis method for a derivative of saccharin sodium salt is outlined, which could potentially be adapted for the synthesis of this compound . The synthesis of other sodium salts and their derivatives is also reported, which may offer insights into the synthetic pathways that could be employed for this compound .

Molecular Structure Analysis

The molecular structure of this compound is not directly analyzed in the provided papers. However, the structure of related compounds, such as sodium salts of various organic acids, has been studied, revealing coordination patterns and crystal structures that could be similar to those of this compound . These studies provide a basis for understanding how sodium ions may interact with organic moieties in salts like this compound.

Chemical Reactions Analysis

The papers do not detail chemical reactions specifically involving this compound. However, they do discuss the interactions of sodium salts with other molecules, such as the formation of complexes with dopamine and amphetamines , and the effects of sodium salicylate on the self-association of methylene blue . These findings suggest that this compound could similarly interact with other compounds, potentially forming complexes or affecting molecular association.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are exemplified by its application in PEDOT:PSS electrodes, where it enhances conductivity, reduces acidity, and improves stability . The properties of related sodium salts are also discussed, such as their ability to uncouple oxidative phosphorylation and their thermal stability . These studies provide a comparative context for understanding the potential properties of this compound, including its behavior at different temperatures and its biological effects.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition in Magnesium Alloys Sodium 3-methylsalicylate has been identified as a cathodic inhibitor for corrosion, particularly in magnesium alloys containing high levels of iron impurities. It's used in pH neutral NaCl solutions to effectively reduce corrosion rates. The compound's inhibitory mechanism complies with the iron re-deposition model, suggesting its potential in extending the life of magnesium-based materials (Yang et al., 2018).

Enhancement of Conductive Materials in Optoelectronic Devices In the field of optoelectronics, this compound is utilized to enhance the conductivity and stability of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) electrodes. This modification leads to improved performance in flexible organic light-emitting diodes, suggesting its utility in the development of more efficient and durable electronic devices (Liu et al., 2021).

Application in Palladium-Catalyzed Organic Synthesis this compound has been utilized in palladium-catalyzed organic reactions for the methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This signifies its role in facilitating efficient and selective organic transformations, useful in pharmaceutical and chemical synthesis (Giri et al., 2007).

Use in Teaching Medicinal Chemistry The preparation of this compound is used as a practical teaching tool in medicinal chemistry. It helps in enhancing students' understanding of experimental techniques and their ability to design and optimize chemical synthesis processes (Wang Zhi-zhon, 2015).

- actants in various industrial and pharmaceutical applications (Lin et al., 2016).

Cryo-TEM Imaging in Dispersion Studies this compound plays a role in cryo-TEM imaging studies, particularly in observing the flow-induced transition from vesicles to threadlike micelles in cetyltrimethylammonium chloride (CTAC)/sodium 3-methylsalicylate dispersions. This contributes to the understanding of the dynamic structural changes in colloidal systems under flow conditions (Zheng et al., 2000).

Synthesis of Key Intermediates in Pharmaceutical Production The compound has been used in the synthesis process of key intermediates like o-ethoxy benzoic acid, which is crucial for producing sildenafil, a widely used pharmaceutical compound. This demonstrates the role of this compound in streamlining and enhancing chemical synthesis processes in the pharmaceutical industry (Zhao Qing-sheng, 2011).

Enhancing Intestinal Absorption of Insulin in Medical Research this compound has been investigated for its potential to facilitate the intestinal absorption of insulin in rats, which could have implications for improving drug delivery systems and enhancing the efficacy of oral insulin therapies (Nishihata et al., 1981).

Safety and Hazards

Zukünftige Richtungen

Sodium 3-Methylsalicylate has been used in the enhancement of PEDOT:PSS electrodes for highly efficient flexible organic light-emitting diodes . This suggests that this compound could have potential applications in the field of optoelectronic devices .

Relevant Papers

One paper discusses the use of this compound in enhancing the conductivity and stability of PEDOT:PSS electrodes for highly efficient flexible organic light-emitting diodes . This research suggests potential future applications of this compound in the field of optoelectronic devices .

Wirkmechanismus

Target of Action

Sodium 3-methylsalicylate, a derivative of salicylate, primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins , which are involved in inflammation and pain signaling .

Mode of Action

This compound, similar to other salicylates, inhibits COX enzymes, thereby reducing the formation of prostaglandins . This inhibition is thought to mask underlying musculoskeletal pain and discomfort , providing relief .

Biochemical Pathways

Salicylates, including this compound, are synthesized from chorismate , derived from the shikimate pathway . They can affect various biochemical pathways, including the AMP-activated protein kinase (AMPK) pathway , which is suggested to be involved in the antidiabetic action of salicylates .

Pharmacokinetics

The pharmacokinetics of salicylates involve absorption in the gastrointestinal tract, distribution in the body, metabolism in the liver, and excretion through the kidneys . Salicylates are well-absorbed and undergo first-pass metabolism in the liver, where they are converted to salicylic acid . The half-life of salicylates is dose-dependent, with larger doses taking longer to reach steady-state .

Result of Action

The primary result of this compound’s action is the relief of acute musculoskeletal pain in the muscles, joints, and tendons . By inhibiting the production of prostaglandins, it reduces inflammation and pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its absorption and distribution in the body . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .

Biochemische Analyse

Biochemical Properties

Sodium 3-methylsalicylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. This inhibition reduces the production of prostaglandins, which are mediators of inflammation . Additionally, this compound has been shown to activate the fibrinolytic system in human plasma, leading to increased fibrinolysis .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving nuclear factor kappa B (NF-κB). By inhibiting NF-κB signaling, this compound reduces the expression of pro-inflammatory genes . Furthermore, it impacts cellular metabolism by lowering plasma free fatty acid and cholesterol levels, and increasing metabolic oxygen consumption .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of cyclooxygenase enzymes, thereby reducing the synthesis of inflammatory mediators . Additionally, it activates the fibrinolytic system by interacting with plasminogen, leading to the conversion of plasminogen to plasmin, which degrades fibrin clots . This compound also influences gene expression by modulating transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but its efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to reduce inflammation and improve metabolic parameters without significant adverse effects . At high doses, this compound can cause toxicity, including gastrointestinal irritation and liver damage . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glycine to form salicyluric acid . This compound also interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The metabolic pathways of this compound can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes via passive diffusion and active transport mechanisms . Binding proteins, such as albumin, play a role in its distribution within the bloodstream . The localization and accumulation of this compound can be influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It has been found to accumulate in the cytoplasm and the nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . The subcellular localization of this compound is crucial for its biochemical and cellular effects .

Eigenschaften

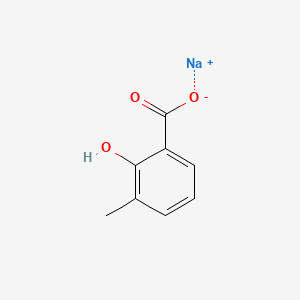

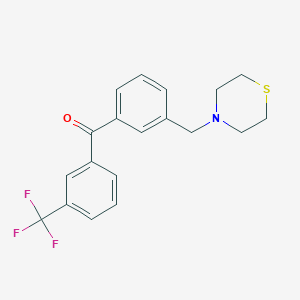

IUPAC Name |

sodium;2-hydroxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAXNLPYGWAGTH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186431 | |

| Record name | Sodium 3-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32768-20-0 | |

| Record name | Sodium 3-methylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032768200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-methylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sodium 3-methylsalicylate impact the conductivity of PEDOT:PSS electrodes?

A1: this compound acts as a dopant in PEDOT:PSS electrodes, significantly enhancing conductivity. [] This improvement stems from the interaction between this compound and the PSS chains within the PEDOT:PSS film. The presence of this compound leads to the formation of weaker acid and PSS-Na complexes. This weakens the interactions between PEDOT and PSS chains, promoting phase separation and the formation of more conductive, fibril-like PEDOT domains. []

Q2: Beyond conductivity, are there other benefits of using this compound in PEDOT:PSS electrodes for flexible organic light-emitting diodes (OLEDs)?

A2: Yes, this compound offers additional advantages for flexible OLEDs. It helps alleviate the acidity of PEDOT:PSS, reducing substrate corrosion. [] This, in turn, contributes to improved device stability. Moreover, the modification of PEDOT:PSS with this compound results in a more favorable work function and the formation of an interfacial dipole, ultimately leading to enhanced OLED performance with higher external quantum efficiency. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)

![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)